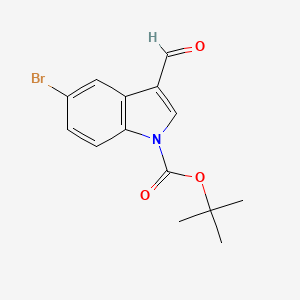

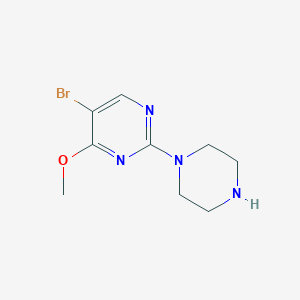

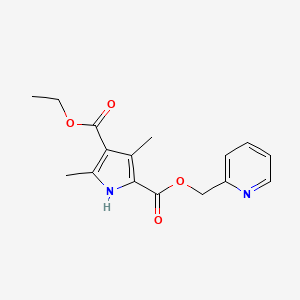

![molecular formula C11H18N2 B1286034 [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine CAS No. 889939-66-6](/img/structure/B1286034.png)

[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

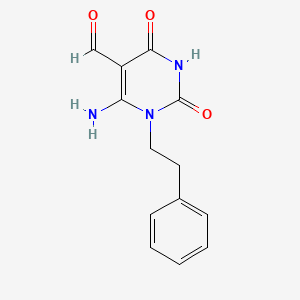

2-Amino-1-(4-methylphenyl)ethyl]dimethylamine, also known as AMPD, is an organic compound with a chemical formula of C9H18N2. It is a colorless liquid with a boiling point of 82-84°C and a melting point of -58°C. AMPD is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also an important component of many biological processes, including signal transduction, enzyme regulation, and metabolic regulation.

Scientific Research Applications

Antiviral Applications

Indole derivatives, which share structural similarities with “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine”, have been studied for their antiviral properties. Compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine” could potentially be synthesized into derivatives that may serve as antiviral agents.

Anti-inflammatory Applications

The indole nucleus, which is a component of the compound , is known to be present in many bioactive molecules with anti-inflammatory effects. By modifying the indole structure, researchers can develop new derivatives that may act on different pathways to reduce inflammation .

Anticancer Applications

Indole derivatives have been found to possess anticancer activities. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the development of new anticancer drugs . “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine” could be used as a starting point for creating new molecules with potential anticancer properties.

Antioxidant Applications

The indole scaffold is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. Research into indole derivatives could lead to the discovery of new antioxidants that could be used to treat diseases caused by oxidative damage .

Antimicrobial Applications

Indole derivatives have shown a broad spectrum of antimicrobial activities. This includes action against bacteria, fungi, and other microorganisms. The structural flexibility of indole allows for the synthesis of various scaffolds that could be tested for antimicrobial efficacy .

Antitubercular Applications

Given the ongoing challenge of tuberculosis, there is a need for new antitubercular agents. Indole derivatives have been reported to have antitubercular activities, which could be explored further using “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine” as a base structure for synthesizing potential treatments .

Antidiabetic Applications

The indole nucleus is also found in compounds with antidiabetic activities. By synthesizing new derivatives of “[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine”, researchers could explore its utility in managing diabetes through various mechanisms of action .

Antimalarial Applications

Indole derivatives have been utilized in the development of antimalarial drugs. The indole core can be modified to enhance its activity against the malaria parasite, offering a pathway for the creation of new antimalarial agents .

properties

IUPAC Name |

N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSADQGXHDVVCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586107 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine | |

CAS RN |

889939-66-6 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

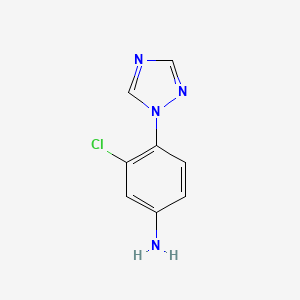

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)